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Compound of Interest

Compound Name:
2-Benzyl-2H-indazole-3-carboxylic

acid

Cat. No.: B1316940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyl-2H-indazole-3-
carboxylic acid, a molecule of interest within the broader class of indazole derivatives known

for their diverse pharmacological activities. This document details its physicochemical

properties, potential synthetic routes, and relevant biological context, offering a valuable

resource for researchers in medicinal chemistry and drug discovery.

Core Molecular Data
2-Benzyl-2H-indazole-3-carboxylic acid is a heterocyclic compound featuring a benzyl group

substituted at the N2 position of an indazole ring, with a carboxylic acid group at the C3

position.
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Property Value

Molecular Formula C₁₅H₁₂N₂O₂

Molecular Weight 252.27 g/mol

Canonical SMILES
C1=CC=C(C=C1)CN2N=C3C=CC=CC3=C2C(=

O)O

InChI Key Not readily available

CAS Number Not readily available

Synthetic Methodologies
While a specific, detailed experimental protocol for the synthesis of 2-Benzyl-2H-indazole-3-
carboxylic acid is not widely published, methodologies for structurally similar compounds

provide a strong foundation for its preparation. The synthesis of 2-substituted-2H-indazoles is a

well-established area of organic chemistry.

A plausible synthetic strategy involves the N-benzylation of an indazole-3-carboxylic acid ester,

followed by hydrolysis of the ester to yield the final carboxylic acid. The regioselectivity of the

N-alkylation is a critical step, as alkylation can occur at either the N1 or N2 position of the

indazole ring. Reaction conditions can be optimized to favor the desired N2-substituted

product.

Representative Experimental Protocol (Adapted from similar syntheses):

A potential route for the synthesis of 2-Benzyl-2H-indazole-3-carboxylic acid is outlined

below. This protocol is based on general methods for the N-alkylation of indazoles and should

be optimized for this specific substrate.

Step 1: N-Benzylation of Ethyl Indazole-3-carboxylate

To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., N,N-

dimethylformamide or acetonitrile), add a base such as potassium carbonate or cesium

carbonate.
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Stir the suspension at room temperature for a short period to facilitate the formation of the

indazolide anion.

Add benzyl bromide dropwise to the reaction mixture.

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature, and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to separate the N1 and N2-

benzyl isomers.

Step 2: Hydrolysis to 2-Benzyl-2H-indazole-3-carboxylic acid

Dissolve the isolated ethyl 2-benzyl-2H-indazole-3-carboxylate in a mixture of a suitable

organic solvent (e.g., ethanol or tetrahydrofuran) and an aqueous solution of a base (e.g.,

sodium hydroxide or lithium hydroxide).

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete

(monitored by TLC or LC-MS).

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4,

leading to the precipitation of the carboxylic acid.

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Synthesis:
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Caption: A logical workflow for the two-step synthesis of the target compound.

Potential Biological Significance and Signaling
Pathways
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their

ability to interact with a wide range of biological targets. Many indazole-containing compounds

have been developed as potent inhibitors of protein kinases, which play a crucial role in cellular

signaling pathways that are often dysregulated in diseases like cancer.[1]

While the specific biological activity of 2-Benzyl-2H-indazole-3-carboxylic acid is not

extensively documented, it is plausible that it could exhibit activity as a kinase inhibitor. A key

signaling pathway often targeted by indazole derivatives is the PI3K/AKT/mTOR pathway,

which is a central regulator of cell growth, proliferation, and survival.[2]

Representative Signaling Pathway: PI3K/AKT/mTOR
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The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling

pathway, a common target for indazole-based kinase inhibitors.
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Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the title compound.

Analytical Methodologies
The characterization and purity assessment of 2-Benzyl-2H-indazole-3-carboxylic acid would

typically involve a combination of standard analytical techniques.

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for confirming the chemical structure, including the position of the benzyl group on

the indazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition and molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for

assessing the purity of the final compound. A reversed-phase C18 column with a mobile

phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic

acid) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for

method development.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups,

such as the carboxylic acid O-H and C=O stretches.

General Experimental Workflow for Analysis:
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Caption: A typical workflow for the analytical characterization of the title compound.

This technical guide provides a foundational understanding of 2-Benzyl-2H-indazole-3-
carboxylic acid. Further experimental investigation is warranted to fully elucidate its synthetic

accessibility, biological activity, and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: 2-Benzyl-2H-indazole-3-
carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316940#2-benzyl-2h-indazole-3-carboxylic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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